molecular formula C16H16O2 B15219615 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde

3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde

Cat. No.: B15219615
M. Wt: 240.30 g/mol
InChI Key: AWAQUJSSHDXHMQ-UHFFFAOYSA-N
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Description

3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a benzaldehyde group substituted with a 3-methyl group and a 3-methylbenzyl group linked through an ether bond. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 3-methyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 3-Methyl-2-((3-methylbenzyl)oxy)benzoic acid.

    Reduction: 3-Methyl-2-((3-methylbenzyl)oxy)benzyl alcohol.

    Substitution: 3-Methyl-2-((3-methylbenzyl)oxy)-5-nitrobenzaldehyde or 3-Methyl-2-((3-methylbenzyl)oxy)-5-bromobenzaldehyde.

Scientific Research Applications

Chemistry: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the interactions between small molecules and biological macromolecules.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed as a starting material for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases or other adducts. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
  • 3-Methylbenzaldehyde
  • 2-((3-Methylbenzyl)oxy)benzaldehyde

Comparison: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to the specific positioning of the methyl groups and the ether linkage. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from similar compounds. For example, 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has a different substitution pattern, leading to variations in its reactivity and applications.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-5-3-7-14(9-12)11-18-16-13(2)6-4-8-15(16)10-17/h3-10H,11H2,1-2H3

InChI Key

AWAQUJSSHDXHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC=C2C=O)C

Origin of Product

United States

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